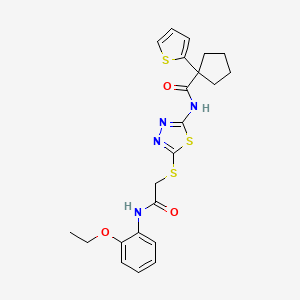
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C22H24N4O3S3 and its molecular weight is 488.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has attracted attention due to its potential biological activities. This article discusses its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanism of action and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural arrangement comprising a thiadiazole ring, a cyclopentanecarboxamide moiety, and an ethoxyphenyl group. Its molecular formula is C16H16N6O3S, with a molecular weight of 368.4 g/mol. The presence of sulfur and nitrogen heteroatoms in the structure contributes to its reactivity and biological activity.
Biological Activity Overview
The biological activities of thiadiazole derivatives have been widely documented, showcasing their potential in various therapeutic applications:
1. Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds similar to this compound exhibit strong synergistic effects when used in combination with standard antibiotics against resistant strains such as Staphylococcus aureus .
2. Anticancer Activity
Studies have shown that thiadiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines like A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation .
3. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. In vivo studies have indicated that related thiadiazole derivatives significantly reduce inflammation in animal models .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways, such as COX enzymes.
- Receptor Modulation : It may bind to cellular receptors influencing signaling pathways that regulate cell growth and apoptosis.
Research Findings
A summary of relevant studies on thiadiazole derivatives is presented below:
Case Studies
- Antimicrobial Efficacy : A study assessed the synergistic effect of thiadiazole derivatives combined with standard antibiotics against Staphylococcus aureus. Results indicated enhanced antibacterial activity compared to individual treatments.
- Cytotoxicity Against Cancer Cells : In vitro studies on various cancer cell lines revealed that compounds structurally similar to this compound exhibited IC50 values indicating potent cytotoxic effects.
属性
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S3/c1-2-29-16-9-4-3-8-15(16)23-18(27)14-31-21-26-25-20(32-21)24-19(28)22(11-5-6-12-22)17-10-7-13-30-17/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSDYEQFAGYUDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














